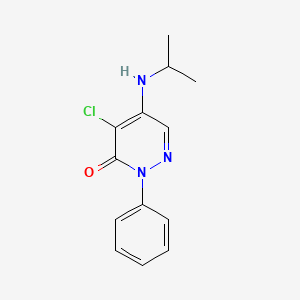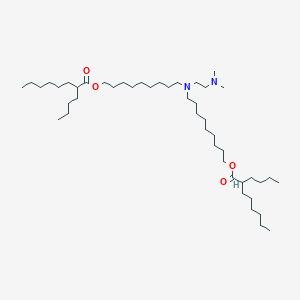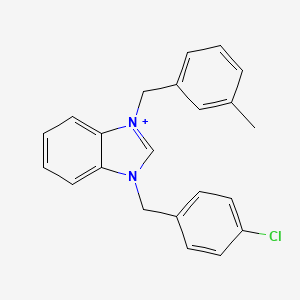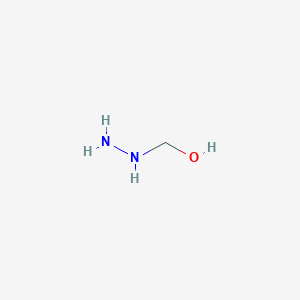
4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a chloro group, an isopropylamino group, and a phenyl group attached to a pyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the formation of the pyridazinone ring through the reaction of hydrazine with a suitable diketone or ketoester.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus oxychloride.
Substitution with Isopropylamino Group: The isopropylamino group is introduced through nucleophilic substitution reactions, typically using isopropylamine under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Isopropylamine, thiols, and other nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
科学研究应用
4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-chloro-2-isopropyl-5-methylphenol: Shares the chloro and isopropyl groups but differs in the core structure and functional groups.
2-chloro-5-(isopropylamino)-4-phenylpyridazine: Similar in structure but with different substitution patterns on the pyridazine ring.
Uniqueness
4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, isopropylamino, and phenyl groups on the pyridazinone ring makes it a versatile compound for various applications.
属性
分子式 |
C13H14ClN3O |
|---|---|
分子量 |
263.72 g/mol |
IUPAC 名称 |
4-chloro-2-phenyl-5-(propan-2-ylamino)pyridazin-3-one |
InChI |
InChI=1S/C13H14ClN3O/c1-9(2)16-11-8-15-17(13(18)12(11)14)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
InChI 键 |
VXOUSWANWJYAJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,12,18,25,31,38,44,51-octamethoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B13357650.png)


![2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone](/img/structure/B13357669.png)
![2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357686.png)

![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13357699.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357703.png)

![6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13357706.png)


![2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13357721.png)
![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13357732.png)
